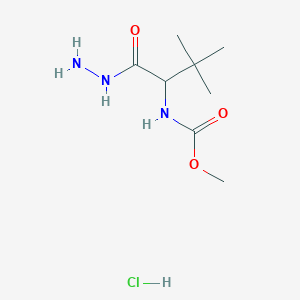

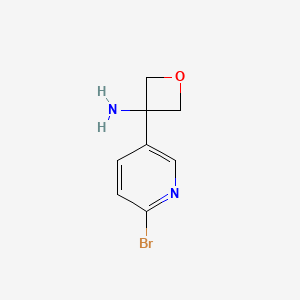

![molecular formula C99H126N20O25S2 B14797967 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14797967.png)

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Liblomycin is a novel lipophilic analog of bleomycin, a glycopeptide antibiotic. It has been developed to enhance the antitumor efficacy while reducing the pulmonary toxicity associated with bleomycin . Liblomycin has shown promising results in preclinical studies, particularly in its ability to inhibit the growth of various tumor cells .

Méthodes De Préparation

Liblomycin is synthesized through a series of chemical reactions that modify the structure of bleomycin to enhance its lipophilicity. The industrial production of liblomycin involves large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .

Analyse Des Réactions Chimiques

Liblomycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are modified liblomycin molecules with enhanced antitumor properties .

Applications De Recherche Scientifique

In chemistry, it is used as a model compound to study the effects of lipophilicity on the antitumor activity of glycopeptide antibiotics . In biology, liblomycin is used to investigate the mechanisms of DNA cleavage and repair in tumor cells . In medicine, liblomycin is being evaluated for its potential to treat various types of cancer, including head and neck squamous carcinoma, lymphomas, and testicular tumors . In industry, liblomycin is used in the development of new antitumor drugs with improved efficacy and reduced toxicity .

Mécanisme D'action

Liblomycin exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA) in tumor cells . The compound binds to guanosine-cytosine-rich portions of DNA, causing strand scission and inhibiting DNA replication . This leads to the accumulation of DNA damage and ultimately results in cell death . The molecular targets of liblomycin include DNA and various enzymes involved in DNA repair and replication .

Comparaison Avec Des Composés Similaires

Liblomycin is compared with other similar compounds, such as bleomycin and tallysomycin S10b . While bleomycin and tallysomycin S10b are effective antitumor agents, they are associated with significant pulmonary toxicity . In contrast, liblomycin has been shown to have reduced pulmonary toxicity while maintaining potent antitumor activity . This makes liblomycin a unique and promising candidate for further development as an antitumor drug .

Propriétés

Formule moléculaire |

C99H126N20O25S2 |

|---|---|

Poids moléculaire |

2060.3 g/mol |

Nom IUPAC |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C99H126N20O25S2/c1-53-77(113-90(116-88(53)102)64(41-74(101)123)108-42-63(100)89(103)129)94(133)115-79(85(65-43-105-52-109-65)142-98-87(83(127)81(125)72(44-120)141-98)143-97-84(128)86(144-99(104)135)82(126)73(45-121)140-97)95(134)110-55(3)80(124)54(2)91(130)114-78(56(4)122)93(132)107-36-33-75-111-67(51-145-75)96-112-66(50-146-96)92(131)106-35-20-37-117(5)38-34-76(118(6)61-29-31-68(136-46-57-21-12-8-13-22-57)70(39-61)138-48-59-25-16-10-17-26-59)119(7)62-30-32-69(137-47-58-23-14-9-15-24-58)71(40-62)139-49-60-27-18-11-19-28-60/h8-19,21-32,39-40,43,50-52,54-56,63-64,72-73,76,78-87,97-98,108,120-122,124-128H,20,33-38,41-42,44-49,100H2,1-7H3,(H2,101,123)(H2,103,129)(H2,104,135)(H,105,109)(H,106,131)(H,107,132)(H,110,134)(H,114,130)(H,115,133)(H2,102,113,116) |

Clé InChI |

DQQFWMYKDDMPMQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CNC=N2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN(C)CCC(N(C)C7=CC(=C(C=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)N(C)C1=CC(=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

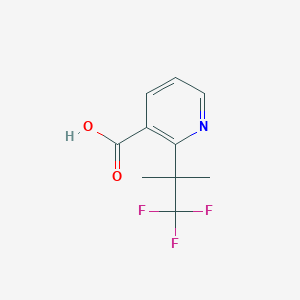

![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B14797888.png)

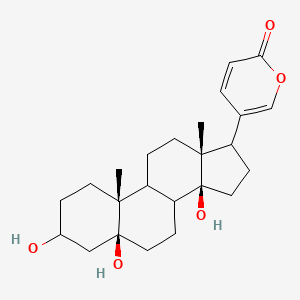

![(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide](/img/structure/B14797896.png)

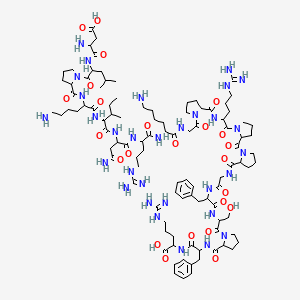

![N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B14797902.png)

![[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B14797916.png)

![propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14797919.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14797934.png)

![4-chloro-3-[2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridine](/img/structure/B14797956.png)

![2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14797965.png)

![(4'-{4-[1-(2-Chloro-phenyl)-ethoxycarbonylamino]-3-methyl-isoxazol-5-yl}-biphenyl-4-yl)-acetic acid ethyl ester](/img/structure/B14797968.png)